
1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3,5-Dichlorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 3,5-dichlorobenzoyl chloride in the presence of a base.
N-Methylation and Carbamoylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the compound’s pharmacological effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxamide derivatives: Compounds with similar structures but different substituents on the piperazine ring.
3,5-Dichlorophenyl derivatives: Compounds with the 3,5-dichlorophenyl group but different functional groups attached.
Uniqueness
1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
80712-37-4 |
|---|---|
Molecular Formula |
C15H21Cl3N4O2 |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H20Cl2N4O2.ClH/c1-18(2)14(22)19(3)15(23)21-6-4-20(5-7-21)13-9-11(16)8-12(17)10-13;/h8-10H,4-7H2,1-3H3;1H |
InChI Key |
SCOGMXHTTUAKSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=CC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


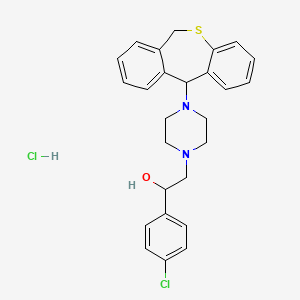
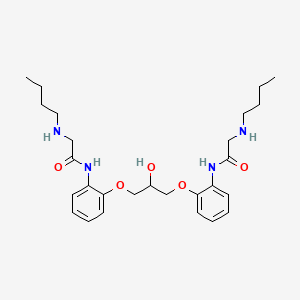
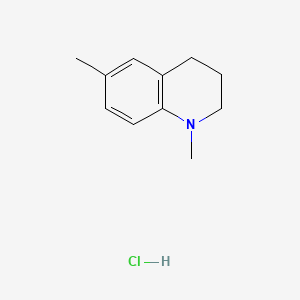
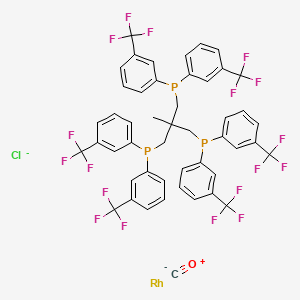

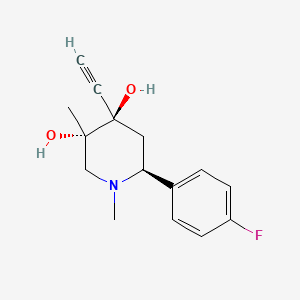
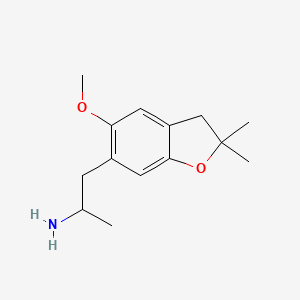
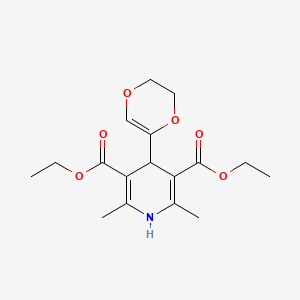
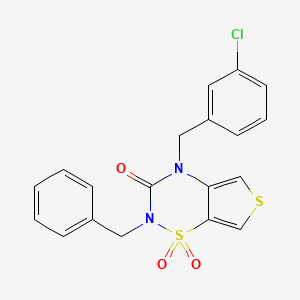
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
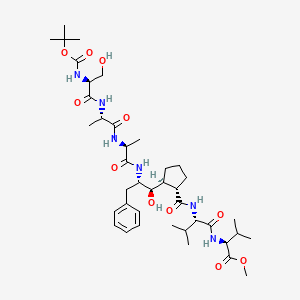
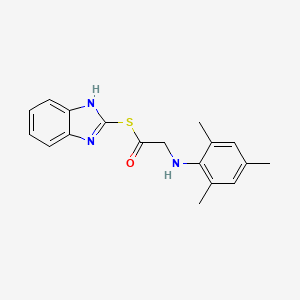
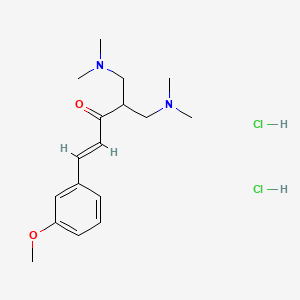
![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)
